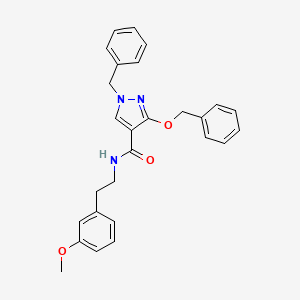
1-benzyl-3-(benzyloxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-(benzyloxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C27H27N3O3 and its molecular weight is 441.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-benzyl-3-(benzyloxy)-N-(3-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activities, particularly its potential as an anticancer agent, and summarizes relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C27H27N3O3
- Molecular Weight : 441.5 g/mol
- CAS Number : 1014070-46-2
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antipyretic, antimicrobial, and antitumor activities. The specific compound under discussion has shown promising results in various biological assays.
Anticancer Activity
Recent studies indicate that pyrazole derivatives can effectively modulate critical cellular pathways involved in cancer progression. For instance, compounds similar to this compound have demonstrated:
- Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation. Inhibition leads to increased autophagy, which can suppress tumor growth .
- Antiproliferative Effects : Research has shown that related compounds exhibit submicromolar antiproliferative activity against various cancer cell lines, including MIA PaCa-2 cells .
The biological mechanisms through which this compound exerts its effects include:
- Autophagy Modulation : This compound enhances basal autophagy while disrupting autophagic flux under nutrient starvation conditions. Such modulation could selectively target cancer cells that rely on autophagy for survival in nutrient-poor environments .
- MAPK Pathway Inhibition : Similar pyrazole derivatives have been identified as MEK inhibitors, which are vital in blocking the MAPK signaling pathway implicated in tumorigenesis .
Case Study 1: Antitumor Efficacy
A study on a closely related pyrazole derivative showed significant inhibition of tumor growth in xenograft models. The compound reduced mTORC1 activity, leading to increased apoptosis in cancer cells under hypoxic conditions, which are common in solid tumors .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR has revealed that modifications to the pyrazole structure can enhance potency and selectivity against specific cancer types. For example, modifications that increase hydrophobicity improved binding affinity to target proteins involved in cancer cell survival pathways .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O3 |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 1014070-46-2 |
| Antiproliferative Activity | Submicromolar |
| Mechanism of Action | mTORC1 inhibition |
| Related Biological Activities | Anti-inflammatory, antimicrobial |
Propiedades
IUPAC Name |
1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-32-24-14-8-13-21(17-24)15-16-28-26(31)25-19-30(18-22-9-4-2-5-10-22)29-27(25)33-20-23-11-6-3-7-12-23/h2-14,17,19H,15-16,18,20H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSFHAZQQRBQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














